molecular formula C7H7ClFNO B6206673 2-chloro-5-(2-fluoroethoxy)pyridine CAS No. 1543200-73-2

2-chloro-5-(2-fluoroethoxy)pyridine

Cat. No.: B6206673
CAS No.: 1543200-73-2
M. Wt: 175.6
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Description

2-chloro-5-(2-fluoroethoxy)pyridine is a chemical compound with the molecular formula C7H7ClFNO. It is a pyridine derivative, characterized by the presence of a chlorine atom at the second position and a 2-fluoroethoxy group at the fifth position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-5-(2-fluoroethoxy)pyridine typically involves the reaction of 2-chloro-5-iodopyridine with sodium pentafluoropropionate in the presence of copper(I) iodide (CuI) in N-methyl-2-pyrrolidone (NMP). This reaction yields 2-chloro-5-pentafluoroethylpyridine, which can then be further modified to introduce the 2-fluoroethoxy group .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to achieve industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

2-chloro-5-(2-fluoroethoxy)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyridine derivative, while oxidation may produce a pyridine N-oxide .

Scientific Research Applications

2-chloro-5-(2-fluoroethoxy)pyridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-chloro-5-(2-fluoroethoxy)pyridine is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The presence of the chlorine and fluoroethoxy groups may influence its binding affinity and specificity for certain enzymes or receptors, thereby modulating biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-5-fluoropyridine
  • 2-chloro-5-(chloromethyl)pyridine
  • 2-chloro-5-(trifluoromethyl)pyridine

Uniqueness

2-chloro-5-(2-fluoroethoxy)pyridine is unique due to the presence of the 2-fluoroethoxy group, which imparts distinct chemical and physical properties. This group can influence the compound’s reactivity, stability, and biological activity, making it a valuable intermediate in the synthesis of various organic molecules .

Properties

CAS No.

1543200-73-2

Molecular Formula

C7H7ClFNO

Molecular Weight

175.6

Purity

95

Origin of Product

United States

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